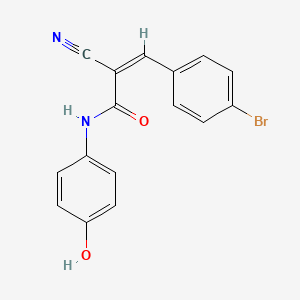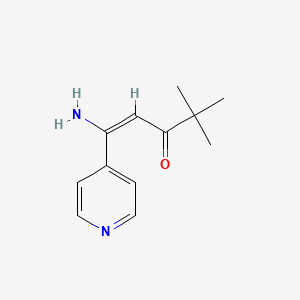
N-(3-methylphenyl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has been used in both human and veterinary medicine. Furazolidone has been shown to have broad-spectrum antimicrobial activity, making it useful in the treatment of a variety of bacterial and protozoal infections.
Mécanisme D'action
The exact mechanism of action of Furazolidone is not well understood, but it is believed to work by inhibiting bacterial and protozoal enzymes involved in energy metabolism. This leads to a decrease in ATP production, which ultimately results in the death of the microorganism. Furazolidone has been shown to be effective against both aerobic and anaerobic bacteria, making it a useful broad-spectrum antimicrobial agent.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This has led to the use of Furazolidone in the treatment of depression and anxiety disorders. Furazolidone has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
Furazolidone has a number of advantages and limitations for use in laboratory experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for the treatment of a wide range of infections. Another advantage is its relatively low cost and availability. However, Furazolidone has a number of limitations, including its potential toxicity to humans and animals. It can also be difficult to obtain in pure form, which can make it difficult to use in laboratory experiments.
Orientations Futures
There are a number of future directions for research involving Furazolidone. One area of research is the development of new formulations and delivery methods for Furazolidone, which could improve its efficacy and reduce its potential toxicity. Another area of research is the development of new antimicrobial agents based on the structure of Furazolidone. Finally, further research is needed to better understand the mechanism of action of Furazolidone and its potential use in the treatment of various infections.
Méthodes De Synthèse
The synthesis of Furazolidone involves the reaction of 3-methyl-4-nitrophenol with furfural in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield Furazolidone. The synthesis of Furazolidone has been well documented in the literature, and the process is relatively straightforward.
Applications De Recherche Scientifique
Furazolidone has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria and protozoa. It has been used in the treatment of various infections, including urinary tract infections, gastrointestinal infections, and respiratory infections. Furazolidone has also been studied for its potential use in the treatment of Helicobacter pylori infections, which are a major cause of peptic ulcers.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPHPQCJKBPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)




![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)